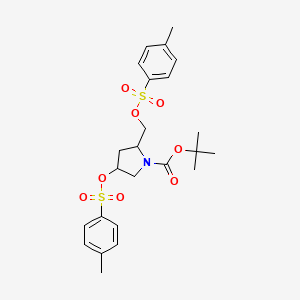

tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Overview

Description

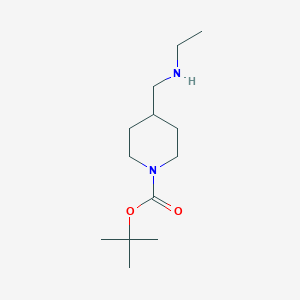

The compound “tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two tosyloxy groups attached to it. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and the tosyloxy and tert-butyl groups. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It is used in various chemical transformations, and its relevance in nature and its implication in biosynthetic and biodegradation pathways have been studied .Scientific Research Applications

- Tertiary Butyl Esters : This compound serves as a precursor for tertiary butyl esters. Tertiary butyl esters are widely used in synthetic organic chemistry due to their stability and reactivity. They find applications in protecting groups, as intermediates in organic synthesis, and as building blocks for complex molecules .

- Flow Microreactors : Researchers have developed a straightforward method to introduce the tert-butoxycarbonyl group into organic compounds using flow microreactor systems. This approach is more efficient, versatile, and sustainable compared to traditional batch methods .

- The tert-butyl group itself exhibits unique reactivity patterns. It has been employed in various chemical transformations, highlighting its versatility and usefulness in synthetic processes .

- While not directly related to this specific compound, the tert-butyl group plays a role in biological systems. Understanding its relevance in biosynthetic pathways and biodegradation processes can provide insights into natural processes .

- Incorporating two tert-butyl groups into molecules can enhance molecular solubility and reduce aggregation-caused self-quenching of excitons. This property is relevant in the design of efficient organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthetic Organic Chemistry

Chemical Transformations

Biological Implications

Photophysics and Optoelectronics

Future Directions

properties

IUPAC Name |

tert-butyl 4-(4-methylphenyl)sulfonyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-16-19-14-20(15-25(19)23(26)32-24(3,4)5)33-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIYOWPKJANFDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3147035.png)

![rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one](/img/structure/B3147064.png)

![tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3147078.png)

![tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3147080.png)

![tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3147088.png)

![3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B3147137.png)